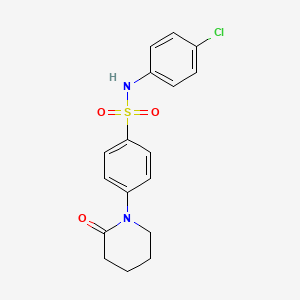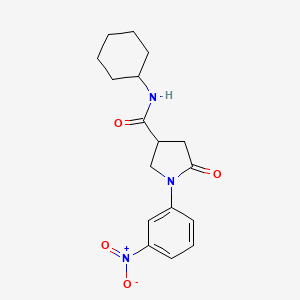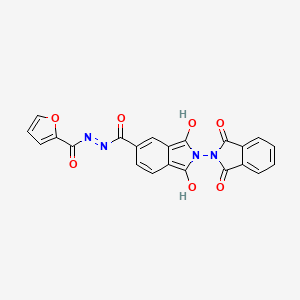![molecular formula C24H25ClN2O3S2 B5133507 2-[benzyl(methylsulfonyl)amino]-N-{2-[(4-chlorobenzyl)thio]ethyl}benzamide](/img/structure/B5133507.png)
2-[benzyl(methylsulfonyl)amino]-N-{2-[(4-chlorobenzyl)thio]ethyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[benzyl(methylsulfonyl)amino]-N-{2-[(4-chlorobenzyl)thio]ethyl}benzamide, also known as BMSB, is a chemical compound that has been extensively studied in the field of medicinal chemistry. BMSB is a potent inhibitor of certain enzymes, making it an attractive target for drug development.
Mecanismo De Acción
2-[benzyl(methylsulfonyl)amino]-N-{2-[(4-chlorobenzyl)thio]ethyl}benzamide works by binding to the active site of HDACs and HSP90, preventing them from functioning properly. This leads to changes in gene expression and protein function, which can have therapeutic effects. 2-[benzyl(methylsulfonyl)amino]-N-{2-[(4-chlorobenzyl)thio]ethyl}benzamide has also been shown to induce apoptosis (programmed cell death) in cancer cells, further highlighting its potential as a cancer therapy.
Biochemical and Physiological Effects:
2-[benzyl(methylsulfonyl)amino]-N-{2-[(4-chlorobenzyl)thio]ethyl}benzamide has been shown to have a variety of biochemical and physiological effects. In addition to its effects on HDACs and HSP90, 2-[benzyl(methylsulfonyl)amino]-N-{2-[(4-chlorobenzyl)thio]ethyl}benzamide has been shown to inhibit the growth of cancer cells, induce cell cycle arrest, and increase the production of reactive oxygen species (ROS). 2-[benzyl(methylsulfonyl)amino]-N-{2-[(4-chlorobenzyl)thio]ethyl}benzamide has also been shown to have anti-inflammatory effects, making it a potential therapy for inflammatory conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-[benzyl(methylsulfonyl)amino]-N-{2-[(4-chlorobenzyl)thio]ethyl}benzamide in lab experiments is its potency as an enzyme inhibitor. This allows for the study of specific enzymes and their functions in various biological processes. However, the complex synthesis method of 2-[benzyl(methylsulfonyl)amino]-N-{2-[(4-chlorobenzyl)thio]ethyl}benzamide and its potential toxicity in vivo may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 2-[benzyl(methylsulfonyl)amino]-N-{2-[(4-chlorobenzyl)thio]ethyl}benzamide. One area of interest is the development of 2-[benzyl(methylsulfonyl)amino]-N-{2-[(4-chlorobenzyl)thio]ethyl}benzamide-based therapies for cancer and neurodegenerative diseases. Another area of interest is the study of 2-[benzyl(methylsulfonyl)amino]-N-{2-[(4-chlorobenzyl)thio]ethyl}benzamide's effects on other enzymes and biological processes. Additionally, the development of more efficient synthesis methods for 2-[benzyl(methylsulfonyl)amino]-N-{2-[(4-chlorobenzyl)thio]ethyl}benzamide may make it a more accessible tool for research.
Métodos De Síntesis
The synthesis of 2-[benzyl(methylsulfonyl)amino]-N-{2-[(4-chlorobenzyl)thio]ethyl}benzamide involves several steps, including the reaction of 4-chlorobenzyl chloride with sodium sulfide to form 4-chlorobenzyl thiol, which is then reacted with 2-bromoethylamine hydrobromide to form 2-[(4-chlorobenzyl)thio]ethylamine. The resulting compound is then reacted with benzyl(methylsulfonyl)chloride to form 2-[benzyl(methylsulfonyl)amino]-N-{2-[(4-chlorobenzyl)thio]ethyl}benzamide. The synthesis of 2-[benzyl(methylsulfonyl)amino]-N-{2-[(4-chlorobenzyl)thio]ethyl}benzamide is a complex process that requires careful attention to detail and expertise in organic chemistry.
Aplicaciones Científicas De Investigación
2-[benzyl(methylsulfonyl)amino]-N-{2-[(4-chlorobenzyl)thio]ethyl}benzamide has been extensively studied for its potential use in drug development. It has been found to be a potent inhibitor of several enzymes, including histone deacetylases (HDACs) and heat shock protein 90 (HSP90). Inhibition of these enzymes has been shown to have therapeutic potential in the treatment of cancer, neurodegenerative diseases, and other conditions.
Propiedades
IUPAC Name |
2-[benzyl(methylsulfonyl)amino]-N-[2-[(4-chlorophenyl)methylsulfanyl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClN2O3S2/c1-32(29,30)27(17-19-7-3-2-4-8-19)23-10-6-5-9-22(23)24(28)26-15-16-31-18-20-11-13-21(25)14-12-20/h2-14H,15-18H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVNWXSMYDBLFLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC1=CC=CC=C1)C2=CC=CC=C2C(=O)NCCSCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(2-fluorobenzylidene)-3-{[(2-methoxyphenyl)amino]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B5133429.png)
![1-fluoro-4-[4-(4-methoxyphenoxy)butoxy]benzene](/img/structure/B5133433.png)



![2-[4-{[5-(hydroxymethyl)-2-furyl]methyl}-1-(4-methoxy-3-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B5133462.png)
![8-(3-furylmethyl)-1-(2-methoxyethyl)-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5133475.png)
![3-{[3-(3-chlorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 2-furoate](/img/structure/B5133481.png)
![2-(2,4-dichlorophenoxy)-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B5133484.png)
![1-[3-(2-chlorophenoxy)propoxy]-2-methoxy-4-methylbenzene](/img/structure/B5133495.png)



![3-[(4-isobutoxybenzoyl)amino]-3-phenylpropanoic acid](/img/structure/B5133541.png)